molecular formula C6H7FO2 B2445471 (1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2241130-24-3

(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2445471
CAS No.: 2241130-24-3
M. Wt: 130.118
InChI Key: DWUXHJRDBJFYJW-RPDRRWSUSA-N
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Description

(1S,3R,4R)-3-Fluorobicyclo[210]pentane-1-carboxylic acid is a bicyclic compound characterized by the presence of a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the use of fluorinated precursors and cyclization reactions. One common method involves the fluorination of a bicyclic precursor followed by carboxylation. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4R)-3-Chlorobicyclo[2.1.0]pentane-1-carboxylic acid
  • (1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid
  • (1S,3R,4R)-3-Iodobicyclo[2.1.0]pentane-1-carboxylic acid

Uniqueness

(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets compared to its halogenated analogs.

Properties

IUPAC Name

(1S,3R,4R)-3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2H2,(H,8,9)/t3-,4+,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUXHJRDBJFYJW-RPDRRWSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CC2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(C[C@H]2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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